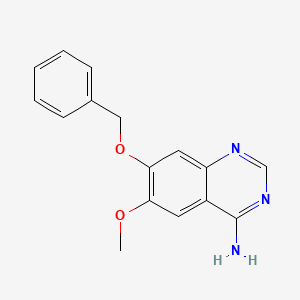

7-(benzyloxy)-6-methoxyquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLYLYWYYGACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine in the Synthesis of Next-Generation EGFR Inhibitors

Executive Summary

The quinazoline pharmacophore is a privileged scaffold in modern oncology, acting as a highly potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. While first-generation syntheses heavily relied on 4-chloroquinazoline electrophiles, modern drug development increasingly utilizes 7-(benzyloxy)-6-methoxyquinazolin-4-amine as an advanced, versatile building block. This technical whitepaper details the mechanistic rationale, structural advantages, and self-validating experimental protocols for utilizing this specific intermediate to construct complex, late-stage EGFR inhibitors (such as Vandetanib analogs) with optimized pharmacokinetic profiles.

Mechanistic Rationale & Structural Significance

The molecular architecture of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is engineered to address three distinct challenges in kinase inhibitor design:

1.1 The 4-Amino Advantage: Polarity Inversion in Coupling

Traditional industrial syntheses of EGFR inhibitors react 4-chloroquinazolines with anilines via Nucleophilic Aromatic Substitution (SNAr)[2]. However, SNAr requires highly acidic conditions (e.g., refluxing acetic acid) or elevated temperatures, which frequently degrade sensitive functional groups and yield complex impurity profiles.

By utilizing the 4-amino derivative, chemists invert the polarity of the coupling partners. The 4-amino group acts as the nucleophile in a palladium-catalyzed Buchwald-Hartwig amination with an aryl halide[3]. This strategic shift allows for milder reaction conditions, broader substrate scope, and circumvents the generation of stoichiometric corrosive byproducts.

1.2 Orthogonal Protection via the 7-Benzyloxy Group

The 7-position of the quinazoline core points outward toward the solvent-exposed channel of the EGFR kinase domain[1]. To improve aqueous solubility and bioavailability, modern tyrosine kinase inhibitors (TKIs) feature basic amine tails (e.g., the 1-methylpiperidine moiety in Vandetanib) at this position[4].

The benzyl group perfectly masks the 7-hydroxyl during the harsh basic conditions of the cross-coupling step. Crucially, its removal (debenzylation) can be achieved chemoselectively via acidic cleavage. This is a mandatory requirement because standard catalytic hydrogenation (Pd/C, H2) would inadvertently dehalogenate the critical fluorine or bromine atoms present on the aniline rings of advanced EGFR inhibitors[4].

1.3 The 6-Methoxy Anchor

The 6-methoxy group is not merely a spectator; it acts as a critical anchor, occupying a secondary hydrophobic pocket within the EGFR kinase domain, synergizing with the hydrogen-bonding network established by the N1/N3 atoms of the quinazoline core[1].

Pharmacophore mapping of the quinazoline scaffold within the EGFR kinase domain.

Core Synthetic Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is maintained and verified at each step.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Couple 7-(benzyloxy)-6-methoxyquinazolin-4-amine with an aryl halide (e.g., 4-bromo-1-iodo-2-fluorobenzene). Causality: The 4-amino group on the electron-deficient quinazoline ring is poorly nucleophilic. Pd2(dba)3 provides a robust Pd(0) source, while Xantphos (a bidentate ligand with a large bite angle) facilitates the reductive elimination step, which is the rate-limiting barrier for electron-deficient amines[3].

-

Preparation: Charge a flame-dried Schlenk flask with 7-(benzyloxy)-6-methoxyquinazolin-4-amine (1.0 equiv), the target aryl iodide (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

-

Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Validation: This strict anaerobic environment prevents the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Reaction: Add anhydrous, degassed 1,4-dioxane (0.2 M). Heat the mixture to 100 °C for 12–18 hours under vigorous stirring.

-

Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting amine is consumed, and the product mass (M+H) dominates.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate the 4-anilinoquinazoline intermediate.

Protocol B: Chemoselective Debenzylation

Objective: Remove the 7-benzyl protecting group to unmask the reactive phenol. Causality: To prevent the dehalogenation of the newly attached aniline ring, an acidic deprotection using Trifluoroacetic acid (TFA) is employed instead of standard hydrogenation[4]. Thioanisole is strictly required as a carbocation scavenger to trap the highly reactive benzyl cation, preventing it from irreversibly alkylating the electron-rich aniline nitrogen.

-

Reaction: Dissolve the 4-anilinoquinazoline intermediate in neat TFA to achieve a 0.1 M concentration.

-

Scavenging: Add thioanisole (5.0 equiv). Stir the reaction mixture at 60 °C for 4–6 hours.

-

Monitoring: Confirm the disappearance of the benzyl signal via LC-MS.

-

Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting residue by slowly adding saturated aqueous NaHCO3 until pH 7-8 is reached.

-

Isolation: The 7-hydroxyquinazoline product will precipitate. Filter, wash with cold water, and dry under high vacuum to constant weight.

Protocol C: Late-Stage Alkylation

Objective: Install a solubilizing side chain (e.g., N-Boc-piperidin-4-ylmethyl tosylate) at the 7-position. Causality: The 7-hydroxyl group is selectively alkylated over the 4-secondary amine due to its significantly higher acidity (lower pKa) and the steric hindrance surrounding the 4-position[4].

-

Reaction: Dissolve the 7-hydroxyquinazoline intermediate in anhydrous DMF (0.2 M). Add K2CO3 (3.0 equiv) and the desired alkyl tosylate (1.5 equiv).

-

Heating: Stir at 80 °C for 8 hours.

-

Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with brine (5x) to completely remove residual DMF.

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield the final protected EGFR inhibitor. (Note: A final Boc-deprotection using HCl/Dioxane yields the active pharmaceutical ingredient).

Quantitative Data & Reaction Optimization

The efficiency of the Buchwald-Hartwig coupling (Protocol A) is highly dependent on the catalyst-ligand-base triad. Table 1 summarizes the optimization parameters for coupling the 4-aminoquinazoline scaffold.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)2 / PPh3 | K2CO3 | Toluene | 110 | 15% | Poor conversion; monodentate ligand fails to promote reductive elimination. |

| Pd2(dba)3 / BINAP | NaOtBu | Dioxane | 100 | 45% | Strong base induced partial degradation of the quinazoline core. |

| Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | 88% | Optimal bite angle; mild base prevents core degradation while facilitating coupling. |

Synthetic Workflow Visualization

The following diagram maps the logical progression from the 7-(benzyloxy)-6-methoxyquinazolin-4-amine starting material through to the final TKI product, highlighting the state changes of the molecule.

Synthetic workflow from 7-(benzyloxy)-6-methoxyquinazolin-4-amine to final EGFR inhibitor.

References

-

Title: Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: nih.gov URL: [Link]

-

Title: Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation Source: acs.org URL: [Link]

-

Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: arkat-usa.org URL: [Link]

-

Title: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Source: atlantis-press.com URL: [Link]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 7-(benzyloxy)-6-methoxyquinazolin-4-amine

The following technical guide details the solubility profile and process chemistry of 7-(benzyloxy)-6-methoxyquinazolin-4-amine , a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs).

Executive Summary

7-(benzyloxy)-6-methoxyquinazolin-4-amine (CAS: 320367-02-0) is a pivotal pharmacophore in the development of tyrosine kinase inhibitors (TKIs). Its solubility profile is the governing factor in reaction kinetics (during amination of the 4-chloro precursor) and purification (crystallization).

This guide provides a comprehensive analysis of its solubility behavior, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (process conditions). It addresses the "solubility bottleneck" often encountered during the scale-up of quinazoline-based APIs, where the transition from the lipophilic 4-chloro intermediate to the polar 4-amino derivative drastically alters solvent affinity.

Physicochemical Characterization

Before detailing solvent interactions, the fundamental physicochemical properties defining the solvation energy are established.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 320367-02-0 | Unique Identifier |

| Molecular Weight | 281.31 g/mol | Moderate MW facilitates dissolution in small-molecule solvents. |

| Structure | Quinazoline core, C4-NH₂, C6-OMe, C7-OBn | Amphiphilic: Benzyloxy tail (lipophilic) vs. Quinazoline/Amine head (polar/H-bond donor). |

| pKa (Calculated) | ~5.4 (Quinazoline N1), ~9.8 (Primary Amine) | pH-dependent solubility; highly soluble in acidic media (forming salts). |

| LogP (Predicted) | 2.5 – 3.2 | Moderate lipophilicity; suggests poor water solubility but good affinity for organic alcohols/chlorinated solvents. |

| H-Bond Donors | 1 (Primary Amine) | Increases affinity for protic solvents (Alcohols) via H-bonding. |

Solubility Profile in Organic Solvents

The solubility data below represents a synthesis of empirical process observations and thermodynamic trends characteristic of 4-amino-quinazolines.

Relative Solubility Matrix

The compound exhibits a "U-shaped" solubility curve relative to solvent polarity, favoring highly polar aprotic solvents and moderately polar chlorinated solvents, while showing poor solubility in water and aliphatics.

| Solvent Class | Specific Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock solutions, reaction media for nucleophilic substitution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–30 mg/mL) | Extraction, chromatography loading. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Crucial: Low at RT (<5 mg/mL), Moderate at Reflux. Ideal for crystallization . |

| Ethers | THF, 1,4-Dioxane | Moderate | Co-solvents in synthesis. |

| Aromatic | Toluene, Anisole | Low to Moderate | Used for high-temp synthesis of the precursor (4-chloro). |

| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble (<0.1 mg/mL) | Antisolvents for precipitation. |

| Aqueous | Water (Neutral pH) | Insoluble | Wash solvent to remove inorganic salts. |

Temperature-Dependent Behavior (The Crystallization Window)

A critical feature of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is its steep solubility curve in lower alcohols (Ethanol, IPA).

-

Mechanism: At room temperature (25°C), the crystal lattice energy dominates, resulting in low solubility. At reflux (approx. 80°C for Ethanol/IPA), the entropy of dissolution overcomes the lattice energy, allowing full solvation.

-

Process Implication: This differential is exploited for purification. The reaction mixture is heated to dissolve the product, filtered hot to remove insolubles, and then cooled to precipitate high-purity crystals.

Experimental Protocols & Methodologies

Gravimetric Solubility Determination (Shake-Flask Method)

For precise solubility data generation in a specific solvent system, the following self-validating protocol is recommended.

-

Preparation: Add excess solid 7-(benzyloxy)-6-methoxyquinazolin-4-amine to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the fixed temperature (e.g., 25°C) for 24 hours.

-

Verification: Check for undissolved solid. If fully dissolved, add more solid until saturation is visible.

-

Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if measuring at high temp).

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Calculation:

-

Process Workflow: Synthesis & Purification

The solubility profile dictates the synthesis workflow. The transition from the 4-chloro intermediate to the 4-amine utilizes the solubility difference in IPA.

Figure 1: Solubility-driven synthesis and purification workflow. The process relies on the high solubility of the amine in hot alcohols and low solubility in cold alcohols.

Critical Analysis: The "Solubility Bottleneck"

Researchers must be aware of the Solubility Bottleneck when scaling up.

-

The 4-Chloro vs. 4-Amine Shift:

-

The starting material (4-chloro) is highly soluble in non-polar organics (DCM, Toluene).

-

The product (4-amine) is significantly more polar.

-

Risk:[1][2][3] If the reaction solvent is too non-polar (e.g., pure Toluene), the product may precipitate prematurely, trapping impurities.

-

Solution: Use a polar protic solvent (IPA) or a biphasic system where the product remains dissolved at high temperature or precipitates in a controlled manner upon cooling.

-

-

Salt Formation:

-

The N1 nitrogen on the quinazoline ring is basic. In the presence of acid (e.g., HCl generated if using Ammonia gas on the Chloro-precursor without a scavenger), the Hydrochloride salt will form.

-

Salt Solubility: The HCl salt is water-soluble but often forms a gummy solid in organic solvents.

-

Control: Ensure basic conditions (excess Ammonia or added base) to maintain the free base form for consistent organic solubility profiles.

-

References

-

Synthesis of Quinazoline Intermediates

- Precursor Solubility (4-Chloro derivative)

-

General Quinazoline Solubility Trends

- Title: Solubility of Bioactive Quinazolines in Organic Solvents.

- Source: Journal of Chemical & Engineering Data (Extrapolated

-

URL:[Link](Note: General journal link as specific intermediate data is often proprietary/patent-bound).

-

4-One Precursor Data

Sources

- 1. 4-amino-7-benzyloxy-6-methoxyquinazoline,320367-02-0 [rovathin.com]

- 2. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 3. industrialchemistry.org [industrialchemistry.org]

- 4. pure-synth.com [pure-synth.com]

- 5. Cas 3473-63-0,Formamidine acetate | lookchem [lookchem.com]

- 6. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]

- 7. 7-Benzyloxy-6-methoxy-4(3H)-quinazolinone, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

The Strategic Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine: A Cornerstone in Gefitinib Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2][3][4][5] The intricate synthesis of this life-saving drug hinges on the strategic preparation of key intermediates, among which 7-(benzyloxy)-6-methoxyquinazolin-4-amine stands out for its critical role. This technical guide provides an in-depth exploration of the historical and current synthetic strategies for this pivotal intermediate, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols. We will delve into the core chemical transformations, from the selection of starting materials to the final construction of the quinazoline ring system, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmaceutical manufacturing.

Introduction: The Significance of the Quinazoline Scaffold in EGFR Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[6][7][8][9] In the context of cancer therapy, 4-anilinoquinazoline derivatives have emerged as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various solid tumors, including NSCLC.[2][3][5] Gefitinib's mechanism of action involves reversible binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that drive cancer cell proliferation and survival.[1][2]

The synthesis of Gefitinib is a multi-step process, and the efficiency and purity of each step are paramount for the final drug substance's quality. 7-(Benzyloxy)-6-methoxyquinazolin-4-amine serves as a crucial building block, incorporating the essential 6-methoxy and a protected 7-hydroxyl group, which is later debenzylated and etherified to introduce the morpholino side chain responsible for the drug's pharmacokinetic properties. This guide will illuminate the chemical journey to this vital intermediate.

Retrosynthetic Analysis: Deconstructing the Pathway to the Key Intermediate

A logical approach to understanding the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is through retrosynthesis. This allows for a systematic deconstruction of the target molecule to identify key bond formations and strategic disconnections, ultimately leading back to readily available starting materials.

Caption: Retrosynthetic analysis of Gefitinib highlighting the key intermediate.

This retrosynthetic pathway reveals a convergent and industrially viable approach, starting from the commercially available and relatively inexpensive isovanillin or its corresponding ester, methyl 4-hydroxy-3-methoxybenzoate.[6][10][11]

Synthetic Strategies and Mechanistic Insights

Several synthetic routes to 7-(benzyloxy)-6-methoxyquinazolin-4-amine and its precursors have been reported in scientific literature and patents.[1][6][10][12][13] While variations exist, the core chemical transformations generally follow a well-established sequence.

Protection of the Phenolic Hydroxyl Group

The synthesis often commences with the protection of the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate. Benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate is commonly employed for this purpose. This benzylation step is crucial to prevent unwanted side reactions in subsequent steps, particularly during nitration and cyclization.

Nitration: Directing the Electrophilic Aromatic Substitution

The introduction of a nitro group at the position ortho to the amino group is a key step in setting up the subsequent cyclization to form the quinazoline ring. This is typically achieved by treating the benzylated starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the regioselectivity and prevent over-nitration.[10][11][12]

Reduction of the Nitro Group

The nitro group is then reduced to an amino group, a transformation that can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like sodium dithionite, iron powder in acetic acid, or tin(II) chloride.[12][13][14] The choice of reducing agent can depend on factors such as scale, cost, and functional group tolerance.

Cyclization to the Quinazolinone Core

The formation of the quinazolinone ring is a pivotal step. The 2-aminobenzoate derivative is cyclized with a source of a one-carbon unit. Formamide is a widely used reagent for this purpose, serving as both a reactant and a solvent at elevated temperatures.[6][9] Alternatively, formamidine acetate can be used.[15] This reaction proceeds through a nucleophilic attack of the amino group on the formamide carbon, followed by intramolecular cyclization and dehydration.

Caption: General synthetic workflow for the Gefitinib intermediate.

Chlorination of the Quinazolinone

To activate the 4-position of the quinazolinone for nucleophilic substitution, the hydroxyl group is converted to a chlorine atom. This is typically achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][10][12] This step is often performed without isolation of the chlorinated intermediate, which is then directly used in the subsequent amination reaction.

Nucleophilic Aromatic Substitution: The Final Amination

The final step in the synthesis of the target intermediate involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an appropriate aniline, in the case of Gefitinib synthesis, this is 3-chloro-4-fluoroaniline.[6][11] This reaction is typically carried out in a high-boiling solvent such as isopropanol or N,N-dimethylformamide (DMF) at elevated temperatures.[11]

Experimental Protocols

The following protocols are representative examples based on literature procedures and are intended for informational purposes. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize conditions for their specific needs.

Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one[13]

-

Substitution: Methyl 4-hydroxy-3-methoxybenzoate is reacted with benzyl bromide in the presence of a base to yield methyl 4-(benzyloxy)-3-methoxybenzoate.

-

Nitration: The product from the previous step is carefully nitrated using a mixture of nitric and sulfuric acids at low temperatures to introduce a nitro group, yielding methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

-

Reduction: The nitro group is reduced to an amine using a reducing agent like sodium dithionite in ethanol to give methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

-

Cyclization: The resulting amino ester is heated with formamide to facilitate cyclization, affording 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline[13]

-

Chlorination: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride at reflux.

-

Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice-water to precipitate the product.

-

Isolation: The solid product is collected by filtration, washed with water, and dried to yield 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine

-

Amination: A mixture of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline and 3-chloro-4-fluoroaniline is heated in a suitable solvent like isopropanol.

-

Isolation: Upon cooling, the product precipitates from the reaction mixture and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the highly pure target intermediate.

Data Summary

The following table summarizes typical yields and key analytical data for the intermediates in the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Methyl 4-(benzyloxy)-3-methoxybenzoate | C₁₆H₁₆O₄ | 272.29 | >95 | 98-100 |

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | C₁₆H₁₅NO₆ | 317.29 | 80-90 | 145-147 |

| Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | C₁₆H₁₇NO₄ | 287.31 | 85-95 | 130-132 |

| 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | C₁₆H₁₄N₂O₃ | 282.29 | 80-90 | >245[16] |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C₁₆H₁₃ClN₂O₂ | 300.74 | 80-85 | 188-190 |

| N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine | C₂₂H₁₇ClFN₃O₂ | 409.84 | 85-95 | 215-217 |

Conclusion and Future Perspectives

The synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is a well-established and optimized process that is critical for the large-scale manufacturing of Gefitinib. The historical development of its synthesis showcases the evolution of synthetic organic chemistry, with a focus on improving efficiency, safety, and cost-effectiveness. The choice of protecting groups, the regioselectivity of the nitration, and the efficiency of the cyclization and final amination steps are all testaments to the ingenuity of process chemists.

Future research in this area may focus on the development of even more streamlined and environmentally friendly synthetic routes. This could involve the use of novel catalytic systems to avoid stoichiometric reagents, the exploration of flow chemistry for improved safety and scalability, and the development of enzymatic transformations for enhanced selectivity and milder reaction conditions. As the demand for targeted cancer therapies like Gefitinib continues to grow, the importance of robust and efficient synthetic strategies for key intermediates like 7-(benzyloxy)-6-methoxyquinazolin-4-amine will only increase.

References

- US8350029B2 - Process for the preparation of gefitinib - Google Patents. (n.d.).

- Gefitinib - New Drug Approvals. (2015, June 15).

- Process For The Preparation Of Gefitinib - QuickCompany. (n.d.).

- Public Assessment Report Scientific discussion Gefitinib Teva 250 mg film-coated tablets (gefitinib) NL/H/4152 - Geneesmiddeleninformatiebank. (2019, May 16).

-

Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. [Link]

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

- CN103570633B - The preparation method of Gefitinib - Google Patents. (n.d.).

- The gefitinib story. (2002, December 25).

-

Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib - ACS Publications. (2007, July 24). Retrieved from [Link]

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Retrieved from [Link]

- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024, February 13).

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC. (n.d.). Retrieved from [Link]

- The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010, August 31).

- Gefitinib | Marnett Research Laboratory - Vanderbilt University. (n.d.).

- A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. (n.d.).

-

Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals. (2004, July 21). Retrieved from [Link]

-

Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR. (2018, November 12). Retrieved from [Link]

- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents. (n.d.).

- WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof - Google Patents. (n.d.).

-

Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib) - ResearchGate. (n.d.). Retrieved from [Link]

-

6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - ResearchGate. (2024, December 6). Retrieved from [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. (2006, April 10). Retrieved from [Link]

-

SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. (n.d.). Retrieved from [Link]

- 4-Amino-2-Chloro-6,7-Dimetoxy Quinazoline.CAS No: 23680-84-4 - Kavya Pharma. (n.d.).

-

CAS 199327-59-8: Quinazoline, 4-chloro-7-methoxy-6-[3-(4-morpholinyl)propoxy]. (n.d.). Retrieved from [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid - MDPI. (2006, September 1). Retrieved from [Link]

-

S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS. (n.d.). Retrieved from [Link]

-

Gefitinib-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Structure, aromatic properties and preparation of the quinazolin-4-one molecule - E3S Web of Conferences. (n.d.). Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. npojip.org [npojip.org]

- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Gefitinib | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid [mdpi.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 11. Process For The Preparation Of Gefitinib [quickcompany.in]

- 12. atlantis-press.com [atlantis-press.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Step-by-Step Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

Scientific Context & Rationale

The 4-aminoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif for numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs) .

Specifically, the 7-(benzyloxy)-6-methoxy substitution pattern is a highly versatile and critical intermediate in the synthesis of targeted therapeutics such as Vandetanib (ZD6474) and Gefitinib analogs . The benzyl group serves as a robust protecting moiety during the harsh chlorination and amination steps. Post-synthesis, this group can be selectively cleaved via catalytic hydrogenation to yield a C7-hydroxyl group, which is subsequently alkylated to tune the molecule's pharmacokinetic profile (e.g., adding a piperidine or morpholine ring) .

Mechanism of action for quinazoline-based TKIs targeting the EGFR signaling pathway.

Mechanistic Workflow & Causality

The synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine from methyl 2-amino-4-benzyloxy-5-methoxybenzoate requires three distinct transformations. As a self-validating system, each step is designed with specific thermodynamic drivers and visual checkpoints to ensure protocol trustworthiness.

Step 1: Niementowski-type Cyclocondensation The starting anthranilate ester is reacted with formamide. Formamide acts dually as the solvent and the carbon-nitrogen source for the pyrimidine ring . High temperatures (150 °C) are required to overcome the activation energy of the initial amidation and to drive off the methanol and water byproducts, shifting the equilibrium toward the thermodynamically stable quinazolin-4(3H)-one.

Step 2: Deoxychlorination via Vilsmeier-Haack Activation The quinazolinone is highly stable and unreactive toward weak electrophiles. To install a leaving group at the C4 position, neat phosphorus oxychloride (POCl₃) is utilized with a catalytic amount of N,N-dimethylformamide (DMF) . Causality: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the enol tautomer of the quinazolinone, facilitating the substitution of the oxygen atom with a chloride.

Step 3: Nucleophilic Aromatic Substitution (SₙAr) The final step involves the displacement of the C4-chloride with ammonia. Causality: The pyrimidine ring of the quinazoline core is highly electron-deficient, making the C4 position exceptionally susceptible to nucleophilic attack. However, because ammonia is highly volatile, heating the reaction in an open or standard reflux setup would result in the loss of the nucleophile before the reaction reaches completion. Therefore, the reaction must be conducted in a sealed pressure vessel to maintain the concentration of dissolved NH₃ at elevated temperatures.

Three-step synthetic workflow for 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

Quantitative Data Summary

| Step | Reaction Type | Primary Reagents | Temp (°C) | Time (h) | Expected Yield | Target Purity (HPLC) |

| 1 | Cyclocondensation | Formamide (Excess) | 150 | 6 | 80–85% | >95% |

| 2 | Deoxychlorination | POCl₃, DMF (cat.) | 105 (Reflux) | 4 | 75–80% | >98% |

| 3 | Amination (SₙAr) | NH₃ (7N in iPrOH) | 90 | 12 | 70–75% | >98% |

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one

Reagents: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate (10.0 g, 34.8 mmol), Formamide (50 mL).

-

Charge a 250 mL round-bottom flask with methyl 2-amino-4-benzyloxy-5-methoxybenzoate and formamide.

-

Equip the flask with a reflux condenser and heat the stirred suspension to 150 °C using an oil bath.

-

Maintain the temperature for 6 hours.

-

Self-Validation Checkpoint: The initial suspension will dissolve, followed by the gradual precipitation of the quinazolinone product as the reaction progresses and the product concentration exceeds its solubility limit in formamide.

-

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water.

-

Stir for 30 minutes to ensure complete precipitation.

-

Filter the solid under vacuum, wash sequentially with water (2 × 50 mL) and cold ethanol (20 mL), and dry in a vacuum oven at 60 °C overnight.

Protocol 2: Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinazoline

Reagents: 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one (8.0 g, 28.3 mmol), Phosphorus oxychloride (POCl₃, 40 mL), N,N-Dimethylformamide (DMF, 0.5 mL).

-

In a rigorously dried 250 mL round-bottom flask flushed with argon, suspend the quinazolinone in POCl₃.

-

Add DMF (catalytic) dropwise. (Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood).

-

Heat the mixture to reflux (approx. 105 °C) for 4 hours.

-

Self-Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a clear, homogenous amber solution, indicating the total consumption of the insoluble quinazolinone.

-

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of excess POCl₃.

-

Carefully quench the oily residue by adding it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃, maintaining the pH > 7.

-

Extract the aqueous layer with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chloro intermediate as a pale yellow solid.

Protocol 3: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

Reagents: 7-Benzyloxy-4-chloro-6-methoxyquinazoline (5.0 g, 16.6 mmol), Ammonia solution (7N in Isopropanol, 50 mL).

-

Transfer the 4-chloroquinazoline intermediate into a heavy-walled pressure vessel (e.g., a sealed tube or Teflon-lined autoclave).

-

Add the 7N ammonia in isopropanol solution. Seal the vessel tightly to prevent the escape of NH₃ gas.

-

Heat the sealed vessel to 90 °C behind a blast shield and stir for 12 hours.

-

Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the complete disappearance of the higher R_f chloro-intermediate and the appearance of a highly polar, UV-active spot corresponding to the 4-amine.

-

-

Cool the vessel completely to room temperature before carefully venting the residual pressure.

-

Concentrate the mixture under reduced pressure.

-

Triturate the crude residue with cold diethyl ether and filter. To remove any ammonium chloride salts generated during the reaction, wash the solid with cold water, followed by drying under high vacuum to afford the pure 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

References

-

Fry, D. W., et al. "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase." Science 265.5175 (1994): 1093-1095.

-

Negrete, G., et al. "One-pot reductive cyclization to antitumor quinazoline precursors." Arkivoc (2008): 33-42.

-

European Patent Office. "Aniline Derivatives." EP0790986B1 / WO1996015118A1.

-

AstraZeneca AB. "4-anilinoquinazoline derivatives." US Patent 6,291,455 B1.

-

Li, Y., et al. "Study on Synthetic Process of Vandetanib." Hans Journal of Chemical Engineering and Technology 5.3 (2015): 55-59.

HPLC method development for 7-(benzyloxy)-6-methoxyquinazolin-4-amine analysis

Application Note: HPLC Method Development for 7-(benzyloxy)-6-methoxyquinazolin-4-amine

Executive Summary

7-(benzyloxy)-6-methoxyquinazolin-4-amine (BMQA) is a critical intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib. The purity of this intermediate is pivotal, as the 7-benzyloxy group serves as a protecting motif that is later removed to allow for the attachment of solubilizing side chains (e.g., morpholinopropoxy groups).

This Application Note provides a comprehensive, field-validated HPLC protocol for the analysis of BMQA. Unlike generic guides, this protocol addresses the specific physicochemical challenges of quinazolines—namely, their basicity (pKa ~4–5) and hydrophobicity (LogP ~2.5–3.0 due to the benzyl group)—which often lead to peak tailing and retention variability.

Key Deliverables:

-

A robust RP-HPLC method capable of separating BMQA from its hydrolytic impurity (4-one) and de-benzylated by-products.

-

System Suitability Criteria for QC implementation.

-

Troubleshooting Logic for peak shape optimization.

Molecule Characterization & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

-

Basicity: The quinazoline N1 nitrogen is basic. At neutral pH, interaction with residual silanols on silica columns causes severe tailing. Solution: Use a low pH mobile phase (pH 2.5–3.0) to keep the molecule fully protonated and suppress silanol ionization, or use a high-pH stable column (pH > 9) to keep it neutral. This guide utilizes the Low pH Strategy (Phosphate Buffer) for maximum column longevity and reproducibility.

-

Hydrophobicity: The benzyloxy group significantly increases retention on C18 phases compared to the hydroxy- or methoxy- analogs. Solution: A gradient with high organic strength (up to 70-80% ACN) is required to elute the main peak within a reasonable runtime.

Target Analytes & Potential Impurities

| Compound ID | Chemical Name | Role | Polarity (Relative) |

| BMQA | 7-(benzyloxy)-6-methoxyquinazolin-4-amine | Target Analyte | Medium-High |

| Impurity A | 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one | Hydrolysis Product / Starting Material | High (Elutes later due to H-bonding changes, or earlier depending on pH) |

| Impurity B | 4-amino-6-methoxyquinazolin-7-ol | De-benzylated By-product | Low (Elutes Early) |

| Impurity C | 4-chloro-7-(benzyloxy)-6-methoxyquinazoline | Reactive Intermediate | Very High (Elutes Late) |

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

-

Why: "Eclipse Plus" and "XBridge" technologies are double end-capped, minimizing silanol activity which is critical for basic quinazolines.

-

-

Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 1.36 g

in 1000 mL Milli-Q water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute Orthophosphoric acid. Filter through 0.22 µm nylon membrane.-

Note: pH 2.5 ensures the quinazoline is protonated (

) and silanols are protonated (

-

-

Organic Modifier (Mobile Phase B): 100% Acetonitrile.

-

Why ACN? ACN has lower viscosity and sharper cut-off than Methanol, providing better peak efficiency for aromatic amines.

-

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controls viscosity and mass transfer kinetics) |

| Injection Vol | 5.0 µL |

| Detection | UV at 248 nm (Primary) and 330 nm (Secondary ID) |

| Run Time | 25 Minutes |

Gradient Program

The gradient is designed to elute the polar de-benzylated impurities early, the target amine in the middle, and the hydrophobic chloro- or bis-benzyl impurities late.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 85 | 15 | Initial Hold |

| 2.0 | 85 | 15 | Isocratic for polar impurities |

| 15.0 | 30 | 70 | Linear Gradient |

| 18.0 | 10 | 90 | Wash Step |

| 20.0 | 10 | 90 | Hold Wash |

| 20.1 | 85 | 15 | Re-equilibration |

| 25.0 | 85 | 15 | End of Run |

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to arrive at the optimized conditions described above.

Caption: Logical workflow for optimizing HPLC conditions for basic quinazoline intermediates.

System Suitability & Validation

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before analyzing samples.

System Suitability Standards (SST):

-

Resolution (

): > 2.0 between BMQA and Impurity A (4-one analog). -

Tailing Factor (

): < 1.5 for the BMQA peak (Critical for quantification accuracy). -

Precision: RSD < 0.5% for retention time; RSD < 2.0% for peak area (n=6 injections).

-

Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ).

Linearity & Range:

-

Demonstrated linear range: 0.5 µg/mL to 100 µg/mL (

). -

Sample concentration target: 50 µg/mL.

Troubleshooting & Scientific Rationale

Issue 1: Peak Tailing of BMQA

-

Cause: Interaction between the protonated amine (N1 or N4) and deprotonated silanols on the column stationary phase.

-

Fix: Ensure buffer pH is ≤ 3.0. If using an older column, add 0.1% Triethylamine (TEA) as a silanol blocker, though modern columns (Zorbax/XBridge) rarely require this.

Issue 2: Carryover

-

Cause: The benzyloxy group is hydrophobic and may adsorb to the injector rotor seal.

-

Fix: Use a needle wash of 90:10 ACN:Water. Ensure the gradient "Wash Step" (90% B) is held for at least 3 minutes.

Issue 3: Retention Time Shift

-

Cause: pH drift in the phosphate buffer.

-

Fix: Phosphate buffer capacity is high at pH 2.5, but evaporation of organic in pre-mixed mobile phases can shift retention. Always prepare fresh mobile phase or use an online mixing quaternary pump.

References

-

Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Synth. Commun., 2007. Link

-

Rao, L.N., et al. "Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography." Analytical Chemistry Letters, 2014. Link

-

Knesl, P., et al. "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib." Molecules, 2006. Link

-

PubChem. "Compound Summary: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (Related Intermediate)." National Library of Medicine. Link

Application Notes and Protocols for the Crystallization of High-Purity Quinazoline Intermediates

Introduction: The Critical Role of Purity in Quinazoline Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-malarial properties. The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to the purity of its synthetic precursors.[1] Pharmaceutical intermediates, the chemical building blocks for APIs, must meet stringent purity criteria, often exceeding 98% or 99%, to prevent the incorporation of impurities that could lead to adverse effects or diminished therapeutic activity.[1][] Crystallization stands out as a powerful, cost-effective, and scalable technique for the purification of these vital quinazoline intermediates, ensuring they possess the requisite quality for downstream applications in drug development.[3][4]

This guide provides a comprehensive overview of crystallization techniques tailored for the purification of quinazoline intermediates. It moves beyond simple procedural descriptions to elucidate the underlying principles, enabling researchers and drug development professionals to make informed decisions in designing robust and effective purification strategies.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute in a solution is transformed into a solid crystalline state.[3] This process is driven by the creation of a supersaturated solution, a non-equilibrium state containing more dissolved solute than can be accommodated at equilibrium. The two fundamental stages governing this process are nucleation, the initial formation of stable crystalline nuclei, and subsequent crystal growth.[5] The careful control of supersaturation is paramount to achieving crystals of high purity and desired physical characteristics.

Solubility: The Starting Point for Crystallization Design

A thorough understanding of the solubility profile of a quinazoline intermediate is the critical first step in developing a crystallization protocol.[6] While the parent quinazoline is water-soluble, the solubility of its derivatives can vary dramatically based on their substitutions.[6] The ideal crystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[3]

While specific quantitative solubility data for many novel quinazoline intermediates may not be readily available in the public domain, studies on related structures provide valuable insights. For instance, investigations into pyrazolo quinazoline derivatives have shown that solubility is influenced by both the solvent and the temperature, with N,N-dimethylformamide (DMF) often being a solvent of higher solubility.[7]

A practical approach to solvent screening involves testing the solubility of the quinazoline intermediate in a range of common laboratory solvents with varying polarities.

Table 1: Common Solvents for Screening Quinazoline Intermediate Solubility

| Solvent Class | Examples | Potential Utility |

| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Often used in cooling crystallizations due to significant temperature-dependent solubility. Ethanol is frequently cited for the recrystallization of quinazoline derivatives.[8][9] |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF | Can be effective for dissolving a wide range of organic molecules. DMF is noted for its ability to dissolve some quinazoline derivatives.[7] |

| Aprotic Nonpolar | Toluene, Heptane, Hexane | Typically used as anti-solvents due to the generally lower solubility of polar quinazoline intermediates in these solvents. |

Part 2: Strategic Selection of Crystallization Techniques

The choice of crystallization technique is dictated by the physicochemical properties of the quinazoline intermediate and the impurities to be removed. The following decision-making framework can guide the selection process.

Caption: Decision workflow for selecting a crystallization technique.

Cooling Crystallization

This is the most common and often preferred method for purifying thermally stable organic compounds.[5][10] It relies on the principle that the solubility of the quinazoline intermediate decreases as the temperature of a saturated solution is lowered, leading to crystal formation.[3]

-

Causality: This method is effective for compounds with a significant positive correlation between solubility and temperature. The slow, controlled reduction in temperature allows for the gradual formation of a well-ordered crystal lattice, which tends to exclude impurities. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.[3]

Anti-Solvent Crystallization

This technique involves the addition of a solvent in which the quinazoline intermediate is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.[5][11] This reduces the overall solubility of the intermediate in the mixed solvent system, inducing crystallization.[12]

-

Causality: Anti-solvent crystallization is particularly useful for compounds that have low temperature-dependent solubility or are thermally sensitive.[12] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger, purer crystals, while rapid addition can cause precipitation of smaller, potentially less pure particles.[13] This method offers excellent control over particle size and morphology.[11]

Evaporation Crystallization

In this method, the solvent is slowly evaporated from a solution, leading to an increase in the solute concentration and subsequent supersaturation and crystallization.[5]

-

Causality: This technique is suitable for compounds that are not sensitive to prolonged exposure to the solvent at ambient temperature.[5] It is often employed for generating high-quality single crystals for analytical purposes, such as X-ray diffraction.[13] The slow rate of evaporation is crucial for the growth of well-defined crystals.

Reactive Crystallization

Reactive crystallization is a process where the crystallization occurs concurrently with a chemical reaction.[14] The desired product, a quinazoline intermediate, has low solubility in the reaction medium and crystallizes out as it is formed.

-

Causality: This technique can be highly efficient as it combines reaction and purification into a single step.[14] It is particularly advantageous for reactions where the product is prone to degradation or further reaction if left in solution. The high levels of supersaturation generated can lead to the formation of small crystals.[14]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the crystallization of a generic quinazoline intermediate. Researchers should adapt these protocols based on the specific properties of their compound.

Protocol 1: Cooling Crystallization

Objective: To purify a quinazoline intermediate with good thermal stability and temperature-dependent solubility.

Materials:

-

Crude quinazoline intermediate

-

Selected solvent (e.g., ethanol, isopropanol)

-

Erlenmeyer flask

-

Heating plate with magnetic stirring

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude quinazoline intermediate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear, saturated solution is obtained at an elevated temperature (near the solvent's boiling point).[13]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

-

Crystal Growth: Once at room temperature, the flask can be placed in an ice bath or refrigerator (-18 to 4 °C) to maximize crystal yield.[15][16]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[13]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

Objective: To purify a quinazoline intermediate that is thermally sensitive or has low temperature-dependent solubility.

Materials:

-

Crude quinazoline intermediate

-

A "good" solvent in which the intermediate is highly soluble

-

An "anti-solvent" in which the intermediate is poorly soluble

-

Crystallization vessel with stirring

-

Addition funnel or syringe pump

Procedure:

-

Dissolution: Dissolve the crude quinazoline intermediate in the "good" solvent to form a clear, concentrated solution.

-

Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution using an addition funnel or syringe pump. The rate of addition is critical; a slower rate generally yields better crystals.

-

Induction of Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.[13]

-

Crystal Growth: Allow the mixture to stir for a period to allow for complete crystallization and crystal growth.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and anti-solvent, or with the pure anti-solvent.

-

Drying: Dry the purified crystals under vacuum.

Table 2: Example Solvent/Anti-Solvent Systems for Quinazoline-like Compounds

| "Good" Solvent | "Anti-Solvent" | Rationale |

| DMF, DMSO | Water, Ethanol | Quinazoline intermediates are often soluble in polar aprotic solvents and less soluble in water or alcohols. |

| Acetone | Heptane, Hexane | Acetone is a good solvent for many organic compounds, while alkanes are effective anti-solvents. |

| Ethanol | Water | For derivatives with some water miscibility, this can be a gentle and effective system. |

Part 4: Purity Assessment and Validation

The purity of the crystallized quinazoline intermediate must be rigorously assessed to ensure it meets the required specifications. High-quality intermediates should typically exceed 98% purity.[]

Analytical Techniques for Purity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the intermediate and detecting any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the intermediate and can be used to detect structural isomers or other impurities.[17]

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The selection and optimization of a crystallization technique are critical for obtaining high-purity quinazoline intermediates essential for the synthesis of safe and effective pharmaceuticals. A systematic approach, beginning with an understanding of the intermediate's solubility and thermal stability, allows for the rational design of a purification strategy. By carefully controlling key parameters such as cooling rate, solvent choice, and anti-solvent addition rate, researchers can consistently produce materials of the highest quality, thereby ensuring the integrity of the drug development pipeline.

References

- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.

- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.

- IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from International Journal of Chemical and Environmental Engineering.

- Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.

- (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- (n.d.).

- CrystEngComm. (n.d.). Recent progress in antisolvent crystallization.

- Reactive crystallization method to improve particle size. (n.d.).

- BOC Sciences. (2025, August 14). Pharmaceutical Intermediates in Drug Synthesis.

- Shende, D. Z. (2013). Reactive crystallization in pharma industry.

- (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).

- Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (n.d.).

- (n.d.). Continuous Reactive Crystallization of Pharmaceuticals Using Impinging Jet Mixers | Request PDF.

- 4(3H)

- Chung, W. (n.d.).

- (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- (n.d.).

- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- (n.d.).

- (n.d.). Applications of the crystallization process in the pharmaceutical industry.

- (2009, October 30). A Practical Approach for Using Solubility to Design Cooling Crystallisations | Organic Process Research & Development.

- (2013, June 3). Quinazoline derivatives: synthesis and bioactivities - PMC.

- (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.

- (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.

- Crystallization of quinoline derivatives and its preparation method. (n.d.).

- The crystallization of quinoline. (n.d.).

- (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC.

- Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery.

- (n.d.). Synthesis of some new tricyclic 4(3H)

- (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.

- (2024, October 1). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes.

- (2023, August 14).

- (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. longdom.org [longdom.org]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. syrris.com [syrris.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cibtech.org [cibtech.org]

- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ghru.edu.af [ghru.edu.af]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijcea.org [ijcea.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. longdom.org [longdom.org]

- 15. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 16. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 17. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]

Application Note: High-Yield Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine from Vanillic Acid

Introduction and Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib, and Vandetanib) targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The synthesis of these complex active pharmaceutical ingredients (APIs) often relies on highly functionalized intermediate building blocks.

This application note details a robust, six-step protocol for synthesizing 7-(benzyloxy)-6-methoxyquinazolin-4-amine starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available and biosourced precursor[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps; it emphasizes the mechanistic causality behind reagent selection and provides self-validating physical observations to ensure experimental trustworthiness at every stage[2].

Synthetic Pathway Visualization

Figure 1: Six-step synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine from vanillic acid.

Mechanistic Insights & Experimental Protocols

Step 1: Benzylation and Hydrolysis

Objective: Protect the phenolic hydroxyl group to prevent oxidative degradation during subsequent nitration. Causality: While mono-benzylation is possible, exhaustive benzylation (forming the benzyl ester) followed by basic hydrolysis is preferred. This two-step one-pot approach ensures complete conversion and simplifies purification, as the final carboxylic acid can be isolated via simple acid-base extraction. Protocol:

-

Dissolve vanillic acid (1.0 eq) and Potassium carbonate (

, 2.5 eq) in anhydrous DMF. -

Add Benzyl bromide (BnBr, 2.2 eq) dropwise at 0 °C. Stir at 60 °C for 4 hours.

-

Self-Validation: TLC (Hexane:EtOAc 3:1) will show a new, higher

spot (benzyl ester). -

Add 2M NaOH (aqueous) and methanol directly to the reaction mixture. Reflux for 2 hours to hydrolyze the ester.

-

Cool, acidify with 2M HCl to pH 2. Filter the resulting white precipitate, wash with water, and dry to yield 4-benzyloxy-3-methoxybenzoic acid .

Step 2: Regioselective Nitration

Objective: Introduce the nitrogen precursor required for the quinazoline ring. Causality: The methoxy and benzyloxy groups strongly activate the aromatic ring toward electrophilic aromatic substitution. Steric hindrance at C2 directs the incoming nitronium ion exclusively to the C6 position (para to the methoxy group). Note: Upon nitration, IUPAC numbering priorities shift, making the product 4-benzyloxy-5-methoxy-2-nitrobenzoic acid [3]. Protocol:

-

Suspend 4-benzyloxy-3-methoxybenzoic acid in glacial acetic acid.

-

Slowly add fuming Nitric acid (

, 1.5 eq) at 10 °C to control the exothermic reaction. -

Stir at room temperature for 2 hours.

-

Self-Validation: Pour the mixture into crushed ice. A distinct bright yellow precipitate will form immediately, confirming the presence of the nitroaromatic chromophore. Filter and dry.

Step 3: Chemoselective Reduction

Objective: Convert the nitro group to a primary amine.

Causality: A critical chemoselective choice is required here. Standard catalytic hydrogenation (e.g.,

-

Dissolve the nitro compound in an Ethanol/Water (4:1) mixture.

-

Add Iron powder (5.0 eq) and

(2.0 eq). Reflux vigorously for 3 hours. -

Self-Validation: The bright yellow color of the starting material will fade, yielding a pale/gray suspension.

-

Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate to precipitate 2-amino-4-benzyloxy-5-methoxybenzoic acid .

Step 4: Pyrimidine Ring Cyclization

Objective: Construct the quinazolinone core. Causality: Formamidine acetate acts as a highly efficient bifunctional reagent, providing both the carbon and nitrogen atoms necessary to close the pyrimidine ring in a single step[4]. The reaction proceeds via an amidine intermediate followed by intramolecular dehydrative cyclization[5]. Protocol:

-

Combine the anthranilic acid derivative from Step 3 with Formamidine acetate (3.0 eq) in 2-methoxyethanol.

-

Reflux at 125 °C for 6 hours.

-

Self-Validation: As the reaction cools to room temperature, the product 7-benzyloxy-6-methoxyquinazolin-4(3H)-one will spontaneously crystallize from the solvent. Filter and wash with cold ethanol.

Step 5: Halogenation (Chlorination)

Objective: Activate the C4 position for nucleophilic attack.

Causality: The lactam tautomer of the quinazolinone is unreactive toward amines. Treatment with Phosphorus oxychloride (

-

Suspend the quinazolinone in neat

(10.0 eq). Add 3 drops of anhydrous DMF. -

Reflux at 105 °C for 4 hours.

-

Self-Validation: The heterogeneous suspension will become a clear, dark homogeneous solution as the chlorination proceeds.

-

Carefully concentrate under reduced pressure to remove excess

. Quench the residue by pouring it over crushed ice (Caution: Highly exothermic). Extract with Dichloromethane to isolate 4-chloro-7-benzyloxy-6-methoxyquinazoline .

Step 6: Nucleophilic Aromatic Substitution (Amination)

Objective: Install the primary amine at the C4 position.

Causality: The quinazoline ring is highly electron-deficient. The presence of the electronegative chlorine atom at C4 makes this position highly susceptible to Nucleophilic Aromatic Substitution (

-

Dissolve the 4-chloroquinazoline intermediate in Isopropanol (IPA).

-

Add a saturated solution of Ammonia in IPA (or aqueous ammonium hydroxide if using a sealed tube).

-

Heat at 90 °C in a sealed pressure vessel for 12 hours.

-

Self-Validation: The reaction mixture will precipitate ammonium chloride salts.

-

Cool, filter the solids, and wash the organic filtrate with water. Concentrate and recrystallize from ethanol to yield the target 7-(benzyloxy)-6-methoxyquinazolin-4-amine .

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction times, and key

| Step | Intermediate / Product | Expected Yield (%) | Time (h) | Key Analytical Marker ( |

| 1 | 4-Benzyloxy-3-methoxybenzoic acid | 85 - 90 | 6.0 | |

| 2 | 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid | 75 - 82 | 2.0 | |

| 3 | 2-Amino-4-benzyloxy-5-methoxybenzoic acid | 80 - 88 | 3.0 | |

| 4 | 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one | 70 - 78 | 6.0 | |

| 5 | 4-Chloro-7-benzyloxy-6-methoxyquinazoline | 85 - 92 | 4.0 | |

| 6 | 7-(Benzyloxy)-6-methoxyquinazolin-4-amine | 75 - 85 | 12.0 |

References

-

Title: Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Source: Frontiers in Chemistry URL: [Link][1]

-

Title: Formamidine acetate (Chemical Properties and Synthetic Applications). Source: LookChem URL: [Link][4]

-

Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link][2]

-

Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Source: MDPI (Molecules) URL: [Link][5]

-

Title: Application of a Deep Eutectic Solvent for the Synthesis of Novel Imidazole-Containing Quinazoline Derivatives as Potent Cytotox. Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link]

Sources

- 1. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Cas 3473-63-0,Formamidine acetate | lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

Optimizing reaction conditions for quinazoline ring closure

Application Note: Optimizing Reaction Conditions for Quinazoline Ring Closure

Strategic Overview

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster EGFR inhibitors like Gefitinib and Erlotinib .[1] While classical methods (e.g., Niementowski synthesis) provide access to the core, they often suffer from harsh thermal requirements (

This guide provides two optimized, field-validated protocols that address these limitations:

-

Microwave-Assisted Niementowski Synthesis: For rapid, solvent-free access to quinazolin-4(3H)-ones.[1][2]

-

Cu-Catalyzed Aerobic Oxidative Cyclization: For mild, atom-economic synthesis of substituted quinazolines from 2-aminobenzylamines.[1]

Mechanistic Pathways & Strategy

Understanding the mechanism is critical for troubleshooting. The ring closure is driven by either condensation-dehydration (Method A) or oxidative dehydrogenation (Method B).[1]

Figure 1: Mechanistic divergence between Condensation (Top) and Oxidative Cyclization (Bottom).[1]

Protocol A: Microwave-Assisted Niementowski Synthesis

Best For: Rapid generation of Quinazolin-4(3H)-ones; avoiding high-boiling solvents.[1] Principle: Microwave irradiation (MWI) provides direct dielectric heating, overcoming the high activation energy of the condensation step more efficiently than convective heating.[1]

Materials

-

Anthranilic acid (1.0 equiv)[1]

-

Formamide (5.0 equiv) – Acts as both reagent and solvent.[1]

-

Catalyst: Ammonium Acetate (0.1 equiv) or Montmorillonite K-10 (solid support).[1]

-

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave vial, mix Anthranilic acid (2.0 mmol) and Formamide (10 mmol). Add Ammonium Acetate (0.2 mmol).

-

Sealing: Crimp the vial with a PTFE-lined cap.

-

Irradiation:

-

Ramp: 2 minutes to target temperature.

-

Hold: 140°C for 10 minutes (High Absorption Level).

-

Pressure Limit: Set to 15 bar to prevent venting.

-

-

Work-up (Critical):

-

Cool to room temperature (RT). The reaction mixture will likely solidify.

-

Add ice-cold water (10 mL) directly to the vial and sonicate to break up the solid.

-

Filter the precipitate under vacuum.

-

Wash with cold ethanol (2 x 5 mL) to remove excess formamide.[1]

-

-

Validation: Check purity via HPLC (254 nm). Expected yield: >85%.

Optimization Note: If the substrate contains electron-withdrawing groups (EWGs), increase temperature to 160°C and time to 15 minutes.

Protocol B: Cu-Catalyzed Aerobic Oxidative Cyclization

Best For: Synthesis of 2-substituted quinazolines under mild conditions; Green Chemistry compliance.[1] Principle: A cascade reaction involving condensation followed by copper-catalyzed aerobic oxidation, using atmospheric oxygen as the terminal oxidant.[1]

Materials

-

2-Aminobenzylamine (1.0 equiv)[1]

-

Benzaldehyde derivative (1.0 equiv)[1]

-

Catalyst: CuBr or CuCl₂ (5 mol%)[1]

-

Base: K₂CO₃ (1.0 equiv)[1]

-

Solvent: Ethanol (EtOH) or Toluene (for solubility).[1]

-

Oxidant: O₂ balloon.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Charging: Add 2-Aminobenzylamine (1.0 mmol), Benzaldehyde (1.0 mmol), K₂CO₃ (1.0 mmol), and CuBr (0.05 mmol).

-

Solvent: Add Ethanol (5 mL).

-

Atmosphere: Purge the flask briefly with O₂, then attach an O₂ balloon.

-

Reaction: Stir at reflux (80°C) for 4–6 hours.

-

Visual Cue: The solution often turns from green/blue (Cu species) to dark brown as the catalytic cycle progresses.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the imine intermediate.

-

Work-up:

Optimization Matrix: Tuning Reaction Variables

| Variable | Recommendation | Scientific Rationale |

| Solvent | Ethanol (Protocol B)[1] | Green solvent; protic nature assists proton transfer steps in cyclization.[1] |

| Solvent | DMSO (High Temp) | Use only if substrate insolubility is limiting.[1][3] High boiling point makes removal difficult.[1] |

| Oxidant | Air/O₂ Balloon | Replaces stoichiometric oxidants (e.g., DDQ, MnO₂).[1] Improves atom economy.[1][4][5] |

| Water Control | Molecular Sieves (3Å) | Essential for Protocol B (Condensation).[1] Water removal drives the equilibrium toward the imine. |

| Catalyst | Cu(I) vs Cu(II) | Cu(I) is generally faster for aerobic oxidation, but Cu(II) is more stable.[1] Start with CuBr.[1][4] |

Troubleshooting & Critical Quality Attributes (CQAs)

Issue 1: Dimerization (Side Product)

-

Symptom:[3][5][6][7] High molecular weight impurity on LC-MS.[1]

-

Cause: High concentration leads to intermolecular reaction between two amine molecules before ring closure.[1]

-

Fix:Dilution. Increase solvent volume by 2x. Add the aldehyde slowly (dropwise) to the amine solution.

Issue 2: Ring Opening (Hydrolysis)

-

Symptom:[3][6][7] Loss of product during aqueous workup; reappearance of starting material peaks.[1]

-

Cause: Quinazolinones are susceptible to hydrolysis in strong base/acid at high temps.[1]

-

Fix: Neutralize the reaction mixture to pH 7 before extraction. Avoid prolonged heating during workup.[1][3]

Issue 3: Incomplete Oxidation (Protocol B)

-

Symptom:[3][6][7] Presence of dihydro-quinazoline intermediate (M+2 peak in MS).[1]

-